molecular formula C20H27N3O3 B2850659 N1-cycloheptyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 942012-46-6

N1-cycloheptyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2850659
CAS No.: 942012-46-6
M. Wt: 357.454
InChI Key: CSNOSBYMFKCKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.454. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing Interactions

Research on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlights the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. Such studies demonstrate the significance of molecular conformation and intermolecular interactions in the solid-state arrangement of compounds, which could be relevant to the compound for understanding its solid-state properties and potential use in materials science (Lai, Mohr, & Tiekink, 2006).

Polyamine Analogue Induced Programmed Cell Death

The study on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, demonstrates how these compounds induce programmed cell death (PCD) in sensitive cell types. This research could suggest potential applications of the given compound in developing new therapeutic agents targeting specific cellular pathways to induce cell death in pathological states (Ha, Woster, Yager, & Casero, 1997).

Synthesis of Heterocyclic Compounds

Research on the synthesis of 4H-Cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones from 2-aminocyclohepta[b]pyrroles indicates the versatility of cycloheptyl and pyrrolidinyl containing compounds in synthesizing heterocyclic structures. These findings could suggest potential routes for synthesizing new heterocyclic compounds with the compound , possibly for pharmaceutical applications (Abe, 1987).

Antioxidant and Neuroprotective Effects

The study on mangiferin protecting against 1-methyl-4-phenylpyridinium toxicity in N2A cells through oxidative stress mitigation hints at the potential neuroprotective applications of structurally related compounds. Given the relevance of oxidative stress in neurodegenerative diseases, compounds with similar structural features might offer therapeutic benefits in such conditions (Amazzal, Lapôtre, Quignon, & Bagrel, 2007).

Catalytic Applications in Organic Synthesis

Research involving CuI-catalyzed synthesis of 1,5-benzothiazepine dipeptide mimetics showcases the potential catalytic applications of compounds containing similar functional groups or structural motifs. Such compounds could act as catalysts or ligands in facilitating various organic synthesis reactions, contributing to the development of new synthetic methodologies (Gan & Ma, 2009).

Properties

IUPAC Name

N-cycloheptyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14-10-11-16(13-17(14)23-12-6-9-18(23)24)22-20(26)19(25)21-15-7-4-2-3-5-8-15/h10-11,13,15H,2-9,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNOSBYMFKCKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.